
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15N3·2HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 3-methylpyridine with piperazine. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the dihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylpyridin-4-yl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylpyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Methylpyridin-4-yl)piperazine dihydrochloride include other pyridinylpiperazine derivatives, such as:
- 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride
- 1-(2-Pyridinyl)piperazine
- 1-(3-Fluoro-2-pyridinyl)piperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H17Cl2N3 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
1-(3-methylpyridin-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H |
Clave InChI |
IRBOTGMCABBYKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


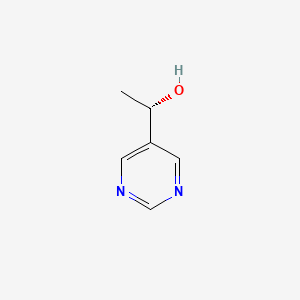
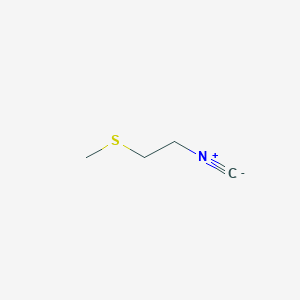

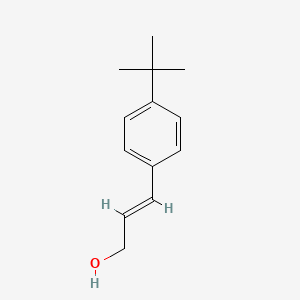
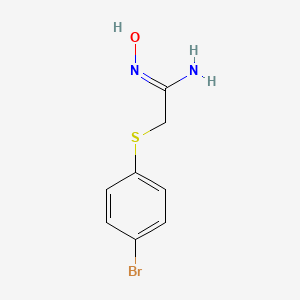
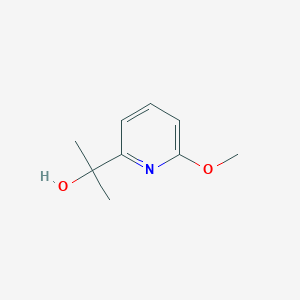

![2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)
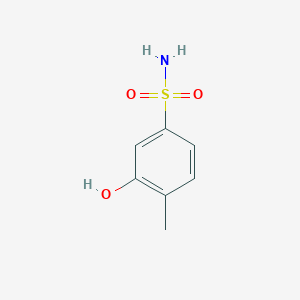
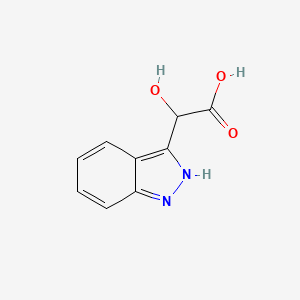

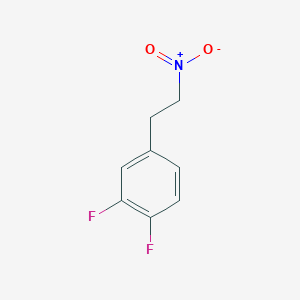
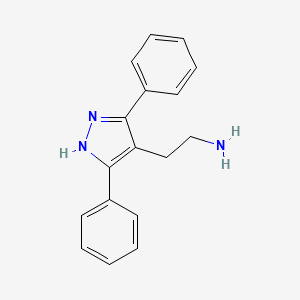
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)
